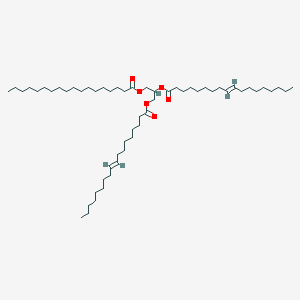

1,2-Dioleoyl-3-stearoylglycerol

Description

Propriétés

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNHWWNZNIGDAQ-CDAVXRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304862 | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410-28-8 | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Dioleoyl-3-stearoylglycerol CAS number and molecular weight

Engineering Lipid Matrices for Advanced Drug Delivery Systems[1][2][3][4]

Executive Summary

1,2-Dioleoyl-3-stearoylglycerol (OOS) represents a critical class of structured triacylglycerols (TAGs) utilized in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][3][4] Unlike homogenous triglycerides (e.g., Tristearin), OOS possesses a distinct regiochemistry—two unsaturated oleic acid chains at the sn-1 and sn-2 positions and a saturated stearic acid at the sn-3 position.[1][2][3][4] This asymmetry creates a "molecular imperfection" within lipid matrices, preventing the formation of perfect crystalline lattices.[3][4] For drug developers, this property is paramount: it increases drug loading capacity (DLC) and minimizes the "drug expulsion" phenomenon often observed during storage of highly crystalline lipid nanoparticles.[1][2][3][4]

Section 1: Physicochemical Identity & Core Specifications[2]

The precise characterization of OOS is essential for regulatory compliance and formulation stability.[2][3][4] The following data establishes the baseline identity for pharmaceutical-grade OOS.

| Parameter | Specification | Technical Note |

| Chemical Name | 1,2-Dioleoyl-3-stearoyl-rac-glycerol | The rac designation indicates a racemic mixture at the sn-2 position, common in synthetic standards.[1][2][3][4] |

| Common Abbreviation | OOS (Olein-Olein-Stearin) | Used in lipidomic profiling and food science.[1][2][3] |

| CAS Number | 2410-28-8 | Primary identifier for the racemic mixture.[1][2][3][5] |

| Molecular Formula | C₅₇H₁₀₆O₆ | |

| Molecular Weight | 887.47 g/mol | Exact mass: 886.799 |

| Melting Point | 21.8°C – 24.0°C | Low-melting solid.[1][2][3][4] Exists as a semi-solid at ambient temperature, making it ideal for NLC liquid cores.[3][4] |

| HLB Value | ~1-2 (Lipophilic) | Requires surfactant stabilization (e.g., Poloxamer 188, Tween 80) in aqueous dispersions.[1][3][4] |

| Solubility | Chloroform, Hexane, THF | Insoluble in water.[3][4] |

Section 2: Synthesis & Manufacturing Pathways[2]

High-purity OOS is rarely extracted from natural sources due to the complexity of separating it from isomeric TAGs (e.g., SOS or OSO).[1][2][3][4] Two primary manufacturing routes exist:

1. Chemo-Enzymatic Synthesis (Preferred for Pharma)

This method utilizes sn-1,3 regiospecific lipases (e.g., Rhizomucor miehei lipase) to enforce structural precision.[1][2][3][4]

-

Advantage: Minimizes acyl migration, ensuring the stearic acid is positioned correctly at sn-3 (or sn-1/3 in non-specific protocols), maintaining the desired melting profile.[1][2][3][4]

2. Chemical Synthesis

Involves the reaction of 1,2-dioleoyl-sn-glycerol with stearoyl chloride.[1][2][3][4]

-

Risk: Higher probability of acyl migration leading to 1,3-dioleoyl-2-stearoylglycerol, which has significantly different crystallization kinetics.[1][2][3][4]

Section 3: Applications in Lipid Nanoparticles (LNPs)

OOS is not merely a filler; it is a crystallinity modulator .[3][4]

The Mechanism of Imperfection:

In SLNs composed purely of Tristearin (SSS), the lipid recrystallizes into a perfect

-

The OOS Solution: When OOS is blended with high-melting lipids (e.g., Precirol® ATO 5 or Tristearin), the oleic acid moieties ("kinks" in the chain) disrupt the crystal lattice.[1][2][3][4]

-

Result: The formation of a Nanostructured Lipid Carrier (NLC) with a disordered matrix, providing "pockets" for the drug to reside permanently.[1][3][4]

DOT Diagram: OOS Role in NLC Formation

Caption: OOS acts as a lattice disruptor in NLCs, preventing perfect crystallization and enhancing drug retention.[1][2][3][4]

Section 4: Experimental Protocol

Preparation of OOS-Enriched Nanostructured Lipid Carriers (NLCs)

Objective: Synthesize stable NLCs with a mean particle size (Z-average) < 200 nm and Polydispersity Index (PDI) < 0.2.

Materials:

Methodology: Hot High-Pressure Homogenization (HPH) [1][2][3][4]

-

Lipid Phase Preparation:

-

Heat to 75°C (approx. 10°C above the melting point of the solid lipid).[1][3][4]

-

Dissolve 100 mg of hydrophobic API (e.g., Curcumin or Ibuprofen) into the melt.[1][3][4] Stir until optically clear.

-

Why: The 3:1 ratio ensures the particle remains solid at body temperature while OOS provides sufficient disorder.[2][4]

-

Aqueous Phase Preparation:

-

Pre-Emulsification:

-

High-Pressure Homogenization (The Critical Step):

-

Controlled Solidification:

Self-Validating QC Checks:

-

Check 1 (Size): Dynamic Light Scattering (DLS). If PDI > 0.25, the homogenization pressure was insufficient or lipid concentration is too high.[3][4]

-

Check 2 (Stability): Differential Scanning Calorimetry (DSC).[1][2][4] Analyze the melting enthalpy. A suppressed melting peak compared to pure Precirol indicates successful integration of OOS into the matrix.[2][3][4]

Section 5: Analytical Characterization[1][2]

To verify the integrity of 1,2-Dioleoyl-3-stearoylglycerol in your formulation, use the following LC-MS/MS parameters.

Table 1: LC-MS/MS Transition Parameters for OOS

| Precursor Ion (m/z) | Adduct | Product Ions (m/z) | Collision Energy (eV) | Identification Logic |

| 904.8 | [M+NH₄]⁺ | 603.5 | 25 | Loss of Oleic Acid (sn-1/sn-2) |

| 605.5 | 25 | Loss of Stearic Acid (sn-3) | ||

| 339.3 | 35 | Stearic Acid acylium ion |

Note: The ratio of fragment ions 603.5 (loss of oleic) to 605.5 (loss of stearic) helps confirm the stoichiometry of 2:1 Oleic:Stearic.[1][2][4]

References

-

PubChem. (2024).[1][3][4] 1,2-Dioleoyl-3-stearoylglycerol Compound Summary. National Library of Medicine.[2][3][4] Retrieved from [Link][1][2][4]

-

Müller, R. H., et al. (2002).[1][3][4] Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. (Contextual grounding for NLC mechanism).

-

EPA CompTox. (2024).[1][2][3][4] 1,2-Dioleoyl-3-stearoylglycerol Dashboard. Retrieved from [Link][1][2][4]

Sources

- 1. 1,2-Dioleoyl-3-linoleoyl-sn-glycerol | C57H102O6 | CID 25240371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dioleoyl-3-Stearoyl-rac-glycerol | CAS 2410-28-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,2-Dioleoyl-3-stearoylglycerol | C57H106O6 | CID 9544182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Occurrence and Impact of 1,2-Dioleoyl-3-stearoylglycerol in Natural Cocoa Butter

The following technical guide provides an in-depth analysis of 1,2-Dioleoyl-3-stearoylglycerol (sn-OOS/SOO) , a critical minor triacylglycerol (TAG) in natural cocoa butter. This document is structured for researchers and drug development professionals, focusing on occurrence, thermodynamic impact, and analytical quantification.

Executive Summary

While natural cocoa butter (CB) is defined by its symmetric monounsaturated triacylglycerols (SOS, POS, POP), the "liquid fraction"—specifically 1,2-Dioleoyl-3-stearoylglycerol (sn-OOS) —acts as a pivotal modifier of rheology and polymorphism. Unlike the crystalline lattice-builders (SOS), sn-OOS functions as a solvent impurity within the crystal matrix. Its abundance, varying significantly by geographical origin (2–8%), dictates the "softness" of the butter, the kinetics of polymorphic transitions (Form V

Part 1: Molecular Architecture and Natural Occurrence

Structural Definition

In the stereospecific numbering (sn) system of glycerol, cocoa butter exhibits a strict regiospecificity: saturated fatty acids (Stearic, Palmitic) preferentially occupy the sn-1 and sn-3 positions, while unsaturated fatty acids (Oleic, Linoleic) occupy the sn-2 position.

The molecule 1,2-Dioleoyl-3-stearoylglycerol (often abbreviated as SOO or OOS ) represents a di-unsaturated TAG where:

This specific configuration (U-U-S) disrupts the dense packing efficiency seen in the major S-U-S components (like 1,3-distearoyl-2-oleoylglycerol), acting as a "molecular wedge" that lowers the melting point and increases the liquid fat content (LFC) at ambient temperatures.

Geographical Variance and Abundance

The concentration of sn-OOS is the primary chemical differentiator between "hard" (Asian/West African) and "soft" (South American) cocoa butters.

Table 1: Comparative Abundance of sn-OOS in Global Cocoa Butters

| Origin | Classification | sn-OOS Content (%) | Major TAGs (POS/SOS/POP) | Physical Characteristic |

| Malaysia | Hard | < 3.0% | > 85% | Rapid crystallization; high heat resistance. |

| Ghana (West Africa) | Standard | 3.0 – 5.5% | ~ 80-85% | Balanced polymorphism; industry standard. |

| Brazil (Bahia) | Soft | 6.0 – 9.0% | < 75% | Slow crystallization; reduced solid fat content (SFC). |

| Ecuador | Soft/Variable | 5.5 – 8.0% | ~ 75-80% | Often blended to adjust viscosity. |

Data synthesized from chromatographic profiles of natural CB variants. [1][2][2][3][4][5][6][7][8]

Part 2: Thermodynamic Impact on Crystallization

The presence of 1,2-Dioleoyl-3-stearoylglycerol is not merely passive; it actively interferes with the nucleation of the desirable Form V (

The "Solvent Effect" Mechanism

In a pure SOS/POS system, TAGs align in a "chair" conformation (tuning fork) to form a triple-chain length structure. sn-OOS, with its extra oleic moiety at the sn-1 position, introduces a steric "kink" that prevents it from integrating seamlessly into the S-U-S lamellar structure.

-

Eutectic Formation: sn-OOS depresses the melting point of the bulk phase via eutectic interactions. It remains liquid at temperatures where SOS/POS crystallize (

– -

Kinetic Hindrance: The liquid sn-OOS fraction increases the mobility of the liquid phase, delaying the polymorphic transition from metastable Form IV (

) to stable Form V ( -

Bloom Migration: In aged samples, liquid sn-OOS can migrate to the surface, carrying dissolved solid TAGs, which then recrystallize as fat bloom.

Visualization of Crystallization Interference

The following diagram illustrates how sn-OOS disrupts the crystallization workflow compared to a pure S-U-S system.

Figure 1: Mechanism of sn-OOS interference in cocoa butter crystallization kinetics.

Part 3: Analytical Methodology (Quantification)

Quantifying 1,2-Dioleoyl-3-stearoylglycerol requires distinguishing it from its structural isomers (like sn-OSO) and separating it from the dominant S-U-S TAGs. A single-step analysis is often insufficient.

Recommended Protocol: Silver-Ion (Ag+) HPLC

Reversed-Phase HPLC (RP-HPLC) separates based on partition number (

Step-by-Step Workflow:

-

Lipid Extraction:

-

Dissolve 100 mg of CB in 10 mL n-hexane/isopropanol (3:2 v/v).

-

Filter through 0.45

m PTFE filter to remove cocoa solids.

-

-

Primary Separation (Ag-Ion HPLC):

-

Column: ChromSpher Lipids (Ag+ impregnated) or equivalent silver-ion column.

-

Mobile Phase: Gradient of n-hexane (A) and acetonitrile/isopropanol (B).

-

Mechanism: The Ag+ ions complex with the

-electrons of the double bonds. -

Elution Order: SSS

SUS (POS/SOS)

-

-

Detection:

-

ELSD (Evaporative Light Scattering Detector): Universal detection, non-linear response (requires log-log calibration).

-

CAD (Charged Aerosol Detector): Higher sensitivity, more linear response for minor components like sn-OOS.

-

Regiospecific Analysis (Mass Spectrometry)

To confirm the sn-1,2 vs sn-1,3 distribution:

-

Method: LC-MS/MS with electrospray ionization (ESI).

-

Fragment Analysis: Monitor diacylglycerol (DAG) fragment ions.

-

Loss of fatty acid at sn-1/3 is energetically favored over sn-2.

-

Ratio of

vs

-

Figure 2: Decision tree for the isolation and quantification of sn-OOS.

Part 4: Implications for Drug Development

In pharmaceutical applications, cocoa butter is a common excipient for suppositories and lipid nanoparticles. The sn-OOS content is a Critical Material Attribute (CMA).

-

Suppository Melting Time:

-

High sn-OOS formulations (e.g., utilizing Brazilian CB) will exhibit a broader melting range and lower "slip point." This is advantageous for rapid drug release but poses stability risks in tropical climates.

-

Recommendation: For controlled release, blend high-OOS CB with high-melting fractions (stearins) to normalize the phase behavior.

-

-

Lipid Nanoparticle (LNP) Stability:

-

When used in solid lipid nanoparticles (SLN), sn-OOS acts as a liquid lipid component that can create lattice imperfections.

-

Benefit: These imperfections increase the drug loading capacity (DLC) by preventing the formation of a perfect crystal that would expel the drug molecule.

-

Risk: Excessive sn-OOS can lead to particle agglomeration (Ostwald ripening) during storage.

-

References

-

Dahimi, O. et al. (2014). Comparison of the physicochemical properties of cocoa butter from different origins. Journal of Food Science and Technology. Available at: [Link]

-

Lipp, M. & Anklam, E. (1998). Review of cocoa butter and alternative fats for use in chocolate - Compositional data. Food Chemistry.[6][7][9][10][11][12][13] Available at: [Link]

-

Torbica, A. et al. (2006). Crystallization behavior of cocoa butter and cocoa butter equivalents.[6][14][15] Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

Foubert, I. et al. (2004). Modeling the crystallization kinetics of cocoa butter. Journal of Food Engineering. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. 1,2-Dioleoyl-3-stearoyl-rac-glycerol | LGC Standards [lgcstandards.com]

- 3. Preparation of Low-Diacylglycerol Cocoa Butter Equivalents by Hexane Fractionation of Palm Stearin and Shea Butter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of sugar, cocoa particles, and lecithin on cocoa butter — Science Of Chocolate [scienceofchocolate.com]

- 5. researchgate.net [researchgate.net]

- 6. jift.irost.ir [jift.irost.ir]

- 7. coracaoconfections.com [coracaoconfections.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. The presence of crystalline sugar limits the influence of emulsifiers on cocoa butter crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. college.agrilife.org [college.agrilife.org]

- 12. Quantitative Measurement of the Chemical Composition of Fatty Acid of Cocoa Butter and the Isotopic Content of Glycerol Contained in Cocoa Butter by the NMR 13C from the INEPT Sequence and Characterization of the Geographical Origin of the Cocoa [scirp.org]

- 13. cocoa butter-like fat: Topics by Science.gov [science.gov]

- 14. researchgate.net [researchgate.net]

- 15. diposit.ub.edu [diposit.ub.edu]

Phase Behavior and Crystallization of OOS Structured Lipids: A Technical Guide

Topic: Phase behavior and crystallization of OOS structured lipids Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Definition

1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS) is a structured triacylglycerol (TAG) characterized by its asymmetric stereochemistry, containing two unsaturated oleic acid moieties (sn-1, sn-2) and one saturated stearic acid moiety (sn-3).[1] Unlike its symmetric isomer OSO (1,3-dioleoyl-2-stearoyl-sn-glycerol) or the high-melting SOS (1,3-distearoyl-2-oleoyl-sn-glycerol) found in cocoa butter, OOS exhibits unique phase behavior that bridges the gap between liquid oils and solid fats.[1]

This guide details the thermodynamics, polymorphic transitions, and kinetic pathways of OOS. It serves as a blueprint for utilizing OOS in Nanostructured Lipid Carriers (NLCs) for drug delivery and as a functional modifier in lipid-based food matrices.[1]

Physicochemical Profile & Phase Behavior[1][2][3][4][5][6][7][8]

Molecular Architecture

The asymmetry of OOS creates a "tuning fork" conformation in the crystalline state, but the presence of two cis-double bonds (oleic acid) introduces significant steric hindrance. This results in a lower melting point and slower crystallization kinetics compared to symmetric disaturated TAGs.

| Property | OOS (1,2-dioleoyl-3-stearoyl) | OSO (1,3-dioleoyl-2-stearoyl) | SOS (1,3-distearoyl-2-oleoyl) |

| Symmetry | Asymmetric | Symmetric | Symmetric |

| Melting Point (β-form) | ~18.0 – 21.0 °C | ~22.0 – 24.5 °C | ~34.0 – 36.5 °C |

| Physical State (25°C) | Liquid / Semi-solid | Semi-solid | Solid |

| Dominant Polymorphs | |||

| Crystallization Rate | Slow (Steric hindrance) | Moderate | Fast |

Polymorphic Landscape

OOS exhibits monotropic polymorphism, crystallizing into three primary forms with distinct subcell packings:

- -form (Hexagonal, H):

-

-form (Orthorhombic Perpendicular, O⊥):

-

Formation: Obtained via slow cooling or solvent crystallization.

-

Characteristics: Intermediate stability. Chains packed in perpendicular planes.

-

XRD Signature: Short-spacing peaks at ~3.8 Å and ~4.2 Å.[1]

-

- -form (Triclinic Parallel, T//):

Crystallization Kinetics & Pathways[1]

The crystallization of OOS is governed by the Ostwald Rule of Stages , where the least stable polymorph (

Kinetic Pathway Diagram

The following diagram illustrates the thermodynamic transitions and experimental pathways for OOS crystallization.

Caption: Kinetic and thermodynamic pathways of OOS lipid crystallization. Solid lines indicate crystallization/transition; dotted lines indicate melting.

Experimental Protocols (Self-Validating Systems)

To accurately characterize OOS, a multi-technique approach is required. The following protocols are designed to be self-validating: if the XRD data contradicts the DSC endotherms, the thermal history must be re-verified.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting points, crystallization temperatures, and transition enthalpies.

Protocol:

-

Sample Prep: Hermetically seal 3-5 mg of OOS in an aluminum pan.

-

Erasure of Thermal History: Heat to 80°C and hold for 10 min to ensure complete melting of all nuclei.

-

Cooling Scan: Cool at 5°C/min to -40°C.

-

Observation: Look for an exothermic peak around -15°C to -5°C (crystallization to

).[1]

-

-

Isothermal Hold: Hold at -40°C for 10 min.

-

Heating Scan: Heat at 5°C/min to 80°C.

-

Observation:

-

Exotherm at ~ -5°C (Melt of

).[1] -

Endotherm immediately following (Recrystallization to

). -

Final Endotherm at ~19-21°C (Melt of

or

-

-

X-Ray Diffraction (XRD)

Objective: Definitive identification of polymorphic forms.

Protocol:

-

Setup: Use a temperature-controlled stage (Peltier or Cryostream).[1]

-

Wide-Angle X-Ray Scattering (WAXS): Scan range

.[1] -

Small-Angle X-Ray Scattering (SAXS): Scan range

(to determine Long Spacing/Lamellar thickness).[1] -

Validation:

-

If 4.15 Å peak is dominant:

-form . -

If 3.80 Å and 4.20 Å peaks are dominant:

-form . -

If 4.60 Å peak is dominant:

-form .

-

Polarized Light Microscopy (PLM) Workflow

Objective: Visual confirmation of crystal morphology (Spherulites vs. Needle-like).

Caption: PLM experimental workflow for real-time observation of OOS crystal growth.

Applications in Drug Delivery & Structured Fats[8][10][11]

Nanostructured Lipid Carriers (NLCs)

OOS is a premier candidate for the liquid lipid fraction in NLCs or as a plasticizing solid lipid .

-

Mechanism: Its asymmetric structure disrupts the perfect crystal lattice of solid lipids (like Tristearin or Cetyl Palmitate).

-

Benefit: This lattice imperfection creates "voids" where Active Pharmaceutical Ingredients (APIs) can reside, significantly increasing Drug Loading Capacity (DLC) and preventing drug expulsion during storage.

-

Formulation Ratio: Typically used at 10-30% w/w relative to the solid lipid.[1]

Cocoa Butter Equivalents (CBEs)

While SOS is the primary hard stock, OOS serves as a softening agent .

-

Function: Modulates the "snap" and melting profile.

-

Risk: Excess OOS can lead to eutectic softening, reducing heat resistance. Precise control of the OOS/SOS ratio is critical for tropical climate formulations.

References

-

Bayés-García, L., et al. (2013).[1][2] Crystallization and melting behavior of 1,3-dioleoyl-2-stearoyl-sn-glycerol and 1,2-dioleoyl-3-stearoyl-sn-glycerol. Journal of Thermal Analysis and Calorimetry.

-

Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science.

-

Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews.

-

Marangoni, A. G. (2005). Fat Crystal Networks. CRC Press.

-

Zhang, L., et al. (2009).[3] Thermal and structural properties of binary mixtures of 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl-sn-glycerol (sn-OOS). Journal of Thermal Analysis and Calorimetry.

Sources

Technical Guide: Solubility & Applications of 1,2-Dioleoyl-3-stearoylglycerol (OOS)

[1][2][3][4]

Executive Summary & Chemical Identity[1][2][3][4][5]

1,2-Dioleoyl-3-stearoylglycerol (often abbreviated as OOS or TG 18:1/18:1/18:[1][2][3][4]0) is a triacylglycerol (TAG) characterized by a glycerol backbone esterified with two unsaturated oleic acid chains (sn-1, sn-2) and one saturated stearic acid chain (sn-3).[1][2][3][4][5] Unlike phospholipids used as surface stabilizers in Lipid Nanoparticles (LNPs), OOS functions primarily as a core structural lipid in Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs), or as a critical standard in lipidomic profiling.[3][4]

Understanding its solubility profile is non-trivial; it sits at the intersection of liquid oils and solid fats (melting point ~18–22°C), exhibiting polymorphism that complicates dissolution in semi-polar solvents.[3][4] This guide provides authoritative protocols for solubilization, handling, and application in drug delivery systems.[4]

Physicochemical Profile

| Parameter | Detail |

| Chemical Name | 1,2-Dioleoyl-3-stearoyl-rac-glycerol |

| CAS Number | 2410-28-8 |

| Molecular Formula | C₅₇H₁₀₆O₆ |

| Molecular Weight | ~887.5 g/mol |

| Physical State | Semi-solid / Soft solid at 20°C (Polymorph dependent) |

| LogP (Predicted) | > 15 (Highly Lipophilic) |

Solubility Landscape

The solubility of OOS is governed by the "hydrophobic effect."[4] The molecule is dominated by three long hydrocarbon chains (54 carbons total), rendering the polar contribution of the three ester linkages negligible.[4]

Solvent Compatibility Matrix

Data synthesized from empirical TAG behavior and specific OOS references.[4]

| Solvent Class | Solvent | Solubility Rating (25°C) | Application Context |

| Halogenated | Chloroform (CHCl₃) | High (>100 mg/mL) | Primary solvent for stock solutions and lipid film formation.[1][2][3][4][5] |

| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Alternative to chloroform; lower boiling point.[3] |

| Aliphatic | Hexane / Heptane | High (>50 mg/mL) | Used in normal-phase HPLC and extraction protocols.[1][2][3][4][5] |

| Aromatic | Toluene / Benzene | High | Excellent for high-concentration storage.[1][2][3][4][5] |

| Polar Protic | Ethanol (EtOH) | Low / Temp.[3] Dependent | Sparingly soluble at RT (<10 mg/mL).[3][4] Soluble at >40°C. Critical for LNP formulation via ethanol injection.[3][4] |

| Polar Protic | Methanol (MeOH) | Very Low | Poor solvent for intact TAGs.[3] Used as a precipitant or in mobile phases mixed with non-polar solvents.[3] |

| Polar Aprotic | Acetone | Moderate / Temp.[3] Dependent | Soluble when hot; precipitates OOS upon cooling.[3][4] Used for fractionation/purification .[3][4] |

| Polar Aprotic | DMSO / DMF | Low (<10 mg/mL) | Rarely used due to difficulty in removal and poor solubility.[3] |

| Aqueous | Water / Buffers | Insoluble | Forms emulsions or nanoparticles only with surfactants.[3] |

The "Ethanol Switch" Mechanism

In LNP and NLC formulation, Ethanol is the critical "switch" solvent.[4] OOS is soluble in ethanol at elevated temperatures (40–60°C) or when mixed with helper lipids (e.g., DSPC, Cholesterol).[3][4] Upon rapid mixing with an aqueous buffer (antisolvent), the solubility drops instantly, forcing the OOS to precipitate into a hydrophobic core, entrapping the payload.[4]

Experimental Protocols

Protocol A: Preparation of High-Purity Stock Solutions

Purpose: Analytical standards (GC/MS, HPLC) or initial formulation screening.[1][2][3][4][5]

Reagents: Chloroform (HPLC Grade), Nitrogen gas.[3][4]

-

Weighing: Accurately weigh 10 mg of OOS into a pre-cleaned, amber glass vial. (Note: OOS is light-sensitive over long periods; amber glass is preferred).[1][2][3][4][5]

-

Solvation: Add 1.0 mL of Chloroform. Vortex for 30 seconds.[3] The solution should be optically clear.

-

Verification: Inspect for "schlieren" lines or particulates.[3] If observed, sonicate in a water bath at 35°C for 2 minutes.[4]

-

Storage: Purge the headspace with Nitrogen gas to prevent oxidation of the oleic double bonds.[4] Seal with a Teflon-lined cap.[1][2][3][4][5] Store at -20°C.

Protocol B: Solvent Exchange for NLC Formation (Ethanol Injection)

Purpose: Creating Nanostructured Lipid Carriers (NLCs) where OOS acts as the liquid/amorphous lipid core to increase drug loading.[3][4]

Reagents: Ethanol (Absolute), PBS (pH 7.4), Surfactant (e.g., Polysorbate 80 or PEG-lipid).[2][3][4]

-

Lipid Phase Prep: Dissolve OOS (core lipid) and a solid lipid (e.g., Distearin) in Ethanol at 60°C. Total lipid concentration: 10–20 mg/mL.[3][4]

-

Rationale: Heating ensures OOS and the solid lipid form a homogeneous molecular mixture in ethanol, preventing premature phase separation.[4]

-

-

Aqueous Phase Prep: Prepare PBS containing 1% (w/v) surfactant.[3] Heat to 60°C.

-

Injection: Under magnetic stirring (700 RPM), inject the hot ethanolic lipid solution into the aqueous phase using a syringe pump (Flow rate: 2 mL/min).

-

Critical Step: The temperature must be maintained above the melting point of the solid lipid fraction during injection to ensure spherical particle formation.[4]

-

-

Solidification: Allow the mixture to cool to room temperature (25°C) under continuous stirring. OOS will disrupt the crystal lattice of the solid lipid, creating imperfections that accommodate drug molecules.[4]

-

Dialysis: Remove residual ethanol using a 100 kDa MWCO dialysis cassette against PBS for 24 hours.

Protocol C: Purification via Thermal Fractionation

Purpose: Isolating OOS from a mixture of saturated (stearin) and unsaturated lipids.[3][4][5]

-

Dissolution: Dissolve the crude lipid mixture in Acetone (ratio 1:10 w/v) at 50°C.

-

First Cooling (Removal of Trisaturated): Cool to 20°C. Trisaturated lipids (e.g., Tristearin) will crystallize.[3][4] Filter rapidly.

-

Second Cooling (Target Recovery): Cool the filtrate to 0°C or -5°C. OOS (disaturated/monounsaturated mix) will crystallize out.[2][3][4][5]

-

Filtration: Filter the crystals cold. Wash with cold Acetone (-10°C).

-

Drying: Desolventize under vacuum at room temperature.[3]

Mechanistic Visualization

Workflow: Solubility & NLC Formation Logic

The following diagram illustrates the decision matrix for solvent selection and the mechanism of Nanostructured Lipid Carrier formation using OOS.

Caption: Decision tree for OOS solvent selection and downstream processing into NLCs or purified crystals.

Scientific Rationale & Troubleshooting

Why Chloroform?

The high electron density of the chlorine atoms allows for strong London Dispersion Forces that interact effectively with the long alkyl chains of OOS.[4] Furthermore, chloroform disrupts the weak intermolecular packing of the triglyceride polymorphs more effectively than linear alkanes like hexane.[4]

Troubleshooting "Cloudy" Solutions in Ethanol

If your ethanolic stock solution turns cloudy upon cooling:

-

Cause: You have exceeded the saturation limit at room temperature (OOS has a high Krafft point relative to pure oils like Triolein).[3][4]

-

Fix: Keep the solution thermostated at 40°C during the entire injection process. Do not allow it to cool in the syringe.

Oxidation Risks

The two oleic acid chains contain unsaturation (double bonds).[3][4] In solution, these are vulnerable to peroxidation.[4]

-

Mitigation: Always add 0.01% BHT (Butylated hydroxytoluene) to stock solvents if storing for >1 week.[3]

References

-

PubChem. (2024).[3] 1,2-Dioleoyl-3-stearoylglycerol Compound Summary. National Library of Medicine.[3][4] Retrieved from [Link][3][4][5]

-

American Oil Chemists' Society (AOCS). (2019).[3] Solvent Fractionation of Fats and Oils. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021).[3] Comprehensive analysis of lipid nanoparticle formulation. PMC. Retrieved from [Link]

-

MDPI. (2024).[3] Characteristics and Preparation of Solid Lipid Nanoparticles. Pharmaceutics. Retrieved from [Link][3][4][5][6]

Sources

- 1. 1,2-Dioleoyl-3-Stearoyl-rac-glycerol | CAS 2410-28-8 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,2-Dioleoyl-3-stearoylglycerol | C57H106O6 | CID 9544182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS 2190-27-4: 1-Palmitoyl-2-oleoyl-3-stearoylglycerol [cymitquimica.com]

- 6. scispace.com [scispace.com]

The Stereochemical Imperative: 1,2-Dioleoyl-3-stearoylglycerol in Adipocyte Signaling

This guide explores the specific role of 1,2-Dioleoyl-3-stearoyl-sn-glycerol (sn-OOS) in adipocyte signaling. Unlike generic triacylglycerols (TAGs), sn-OOS represents a structured lipid where the stereospecific positioning of fatty acids dictates metabolic fate, enzymatic kinetics, and downstream signal transduction.

Executive Summary

In adipocyte biology, the prevailing view of Triacylglycerols (TAGs) as inert storage depots is obsolete. Specific TAG species act as "signaling capacitors," releasing bioactive lipids in a programmed sequence. 1,2-Dioleoyl-3-stearoyl-sn-glycerol (sn-OOS) is a critical model of this phenomenon. Its asymmetric structure—containing oleic acid (18:1) at the sn-1 and sn-2 positions and stearic acid (18:[1]0) at the sn-3 position—creates a biphasic signaling switch .

This guide elucidates how the regio-specific hydrolysis of sn-OOS differentially activates PPARγ (via early oleate release) and inflammatory/apoptotic pathways (via late stearate release), and how its diacylglycerol (DAG) intermediates function in PKCε modulation.

Molecular Architecture & Physiochemical Properties

The biological function of sn-OOS is governed by its asymmetry. Unlike its symmetric isomer SOS (1,3-distearoyl-2-oleoyl-sn-glycerol), sn-OOS exhibits distinct melting and packing behaviors that influence Lipid Droplet (LD) accessibility.

| Property | sn-OOS (1,2-Dioleoyl-3-stearoyl) | SOS (1,3-Distearoyl-2-oleoyl) | Biological Implication |

| Symmetry | Asymmetric | Symmetric | Enzymes (ATGL/HSL) are chiral; asymmetry dictates cleavage order. |

| Melting Point | ~19–23°C (Lower) | ~41–43°C (Higher) | sn-OOS is liquid at body temp, maintaining LD fluidity. SOS can crystallize, impeding lipase access. |

| Polymorphism | sn-OOS rapidly transitions phases, facilitating dynamic remodeling of the LD surface. | ||

| Lipase Access | High (Steric hindrance low) | Low (Steric hindrance high) | sn-OOS is a "fast" substrate for basal lipolysis compared to "slow" symmetric saturated TAGs. |

The Metabolic Signaling Cascade

The core signaling mechanism of sn-OOS relies on the regioselectivity of the lipolytic machinery: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) .

Phase 1: The Basal Signal (ATGL-Mediated)

ATGL preferentially hydrolyzes the sn-2 position (and to a lesser extent sn-1 when co-activated by CGI-58).[2]

-

Substrate: 1,2-Dioleoyl-3-stearoyl-sn-glycerol (sn-OOS).

-

Reaction: ATGL cleaves the sn-2 Oleate.

-

Products: Free Oleic Acid (18:1) + 1-Oleoyl-3-Stearoyl-sn-glycerol (1,3-DAG) .

-

Signaling Outcome: Released Oleic Acid acts as a potent ligand for PPARγ , promoting insulin sensitivity and adipogenesis. The resulting 1,3-DAG is inactive towards PKCε (which requires 1,2-DAG).

Phase 2: The Stimulated Signal (HSL-Mediated)

Upon catecholamine stimulation, HSL translocates to the LD. HSL prefers the sn-3 position of DAGs.[3]

-

Substrate: 1-Oleoyl-3-Stearoyl-sn-glycerol (from Phase 1).

-

Reaction: HSL cleaves the sn-3 Stearate.

-

Products: Free Stearic Acid (18:0) + 1-Oleoyl-sn-glycerol (MAG) .

-

Signaling Outcome: Stearic acid is released delayed relative to oleate. Intracellular stearate accumulation can activate TLR4 (pro-inflammatory) or induce ER stress if not rapidly re-esterified.

Diagram: Stereospecific Hydrolysis of sn-OOS

Caption: The biphasic hydrolysis of sn-OOS. ATGL releases beneficial Oleate first; HSL releases potentially lipotoxic Stearate second.

Lipid Droplet Dynamics & PKC Signaling

A critical aspect of sn-OOS biology is its failure to generate canonical 1,2-diacylglycerol (1,2-DAG) , the primary activator of Protein Kinase C epsilon (PKCε) .

-

The PKC Paradox: Canonical PKC activation requires sn-1,2-DAG.

-

OOS Processing: ATGL cleavage of sn-OOS (at sn-2) yields sn-1,3-DAG. ATGL cleavage at sn-1 (minor pathway) yields sn-2,3-DAG.

-

-

Therapeutic Relevance: High levels of sn-OOS in adipocytes may protect against PKCε-mediated insulin resistance by preventing the accumulation of bioactive 1,2-DAGs at the plasma membrane.

-

Experimental Workflows

To study sn-OOS specifically, researchers must distinguish it from its regioisomers (SOS, OSO). Standard GC-MS cannot do this; Chiral LC-MS/MS is required.

Protocol: Differential Lipolysis Assay

Objective: Quantify the release kinetics of Oleate vs. Stearate from sn-OOS liposomes.

-

Substrate Preparation:

-

Synthesize sn-OOS using immobilized lipase (e.g., Rhizomucor miehei) to esterify sn-1,3 positions, followed by chemical esterification of sn-2, or purchase high-purity (>99%) standard.

-

Generate liposomes: Mix sn-OOS with Phosphatidylcholine (PC) and Phosphatidylinositol (PI) in a 10:1:1 molar ratio. Sonicate to form Small Unilamellar Vesicles (SUVs).

-

-

Enzyme Incubation:

-

Group A (Basal): Incubate SUVs with recombinant murine ATGL (100 nM) + CGI-58 (10 nM).

-

Group B (Stimulated): Add recombinant HSL (100 nM) + PKA catalytic subunit (to phosphorylate HSL).

-

-

Lipid Extraction & Analysis:

-

Stop reaction at 0, 5, 15, 30 min using chloroform/methanol (2:1) containing 1% acetic acid.

-

LC-MS/MS Method:

-

Column: Chiralpak IF-3 (for DAG isomer resolution).

-

Mobile Phase: Hexane/Isopropanol gradient.

-

Target Ions: Monitor transitions for Oleic Acid (m/z 281) and Stearic Acid (m/z 283).

-

-

-

Data Interpretation:

-

Validation: In Group A (ATGL only), Oleate levels should rise significantly faster than Stearate.

-

Validation: In Group B (HSL added), Stearate release should spike only after DAG accumulation.

-

Diagram: Lipidomics Workflow

Caption: Workflow for resolving regioisomeric DAG intermediates derived from sn-OOS.

References

-

Eichmann, T. O., et al. (2012). "Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases."[3] Journal of Biological Chemistry. Link

-

Zechner, R., et al. (2012). "FAT SIGNALS—Lipases and Lipolysis in Lipid Metabolism and Signaling." Cell Metabolism. Link

-

Lass, A., et al. (2011). "Adipose triglyceride lipase-mediated lipolysis of cellular fat stores is activated by CGI-58 and defective in Chanarin-Dorfman Syndrome." Cell Metabolism. Link

-

Turk, J., & Wolf, B. A. (2013). "Regulation of Beta-Cell Function by Lipids and Lipolytic Products." Diabetes.[4][5] Link

-

Bird, S. S., et al. (2011). "Liquid chromatography/mass spectrometry-based lipidomics for the analysis of diacylglycerol stereoisomers." Analytical Chemistry. Link

Sources

- 1. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 2. Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,2-Dioleoyl-3-stearoylglycerol (OOS)

Introduction: The Significance of 1,2-Dioleoyl-3-stearoylglycerol in Advanced Drug Delivery

1,2-Dioleoyl-3-stearoylglycerol (OOS) is a structured triacylglycerol (TAG) of significant interest in the pharmaceutical sciences. As a precisely configured lipid, it contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position of the glycerol backbone.[1][2] This specific molecular architecture imparts unique physicochemical properties that are highly advantageous for the formulation of advanced drug delivery systems. OOS is found in natural sources like sunflower, corn, and soybean oils.[1] The asymmetric nature of OOS allows for its application in forming stable lipid-based nanoparticles, liposomes, and other vesicular systems that can encapsulate both hydrophilic and lipophilic drug molecules.[3][4] The controlled delivery and potential for enhanced bioavailability of therapeutic agents make OOS a valuable component in the development of novel drug formulations.[5][6]

Enzymatic synthesis of structured lipids like OOS offers a superior alternative to chemical methods by providing high specificity and milder reaction conditions, which preserves the integrity of the fatty acids.[7][8] This document provides a comprehensive guide to the enzymatic synthesis of OOS, detailing the underlying principles, experimental protocols, and critical parameters for successful production.

Enzymatic Strategies for OOS Synthesis: A Mechanistic Overview

The enzymatic synthesis of OOS primarily relies on the use of sn-1,3 specific lipases. These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact.[9][10] This regioselectivity is crucial for the controlled synthesis of structured TAGs. The two main enzymatic strategies employed are acidolysis and interesterification.

Acidolysis

Acidolysis involves the reaction of a TAG with a free fatty acid in the presence of a lipase. To synthesize OOS via this route, a suitable starting TAG, such as triolein (OOO), is reacted with stearic acid. The sn-1,3 specific lipase will catalyze the replacement of oleic acid at the sn-1 and sn-3 positions with stearic acid. However, to favor the formation of OOS (with stearic acid at sn-3), the starting material could be 1,2-dioleoyl-glycerol, which is then esterified with stearic acid.

Interesterification

Interesterification is a reaction between a TAG and an ester, again catalyzed by a lipase.[11][12] For OOS synthesis, this could involve the reaction of a TAG rich in oleic acid at the sn-1 and sn-2 positions with a stearic acid ester. The lipase facilitates the exchange of fatty acids at the sn-1 and sn-3 positions.

A general workflow for the enzymatic synthesis of structured lipids is depicted below:

Caption: General workflow for the enzymatic synthesis of 1,2-Dioleoyl-3-stearoylglycerol.

Key Parameters Influencing OOS Synthesis

The successful synthesis of OOS with high yield and purity is dependent on several critical parameters:

| Parameter | Rationale and Field-Proven Insights | Typical Range |

| Enzyme Selection | sn-1,3 specific lipases are essential to direct the acylation to the desired positions. Commercially available immobilized lipases like Lipozyme RM IM (from Rhizomucor miehei) and Lipozyme TL IM (from Thermomyces lanuginosus) are widely used due to their stability and specificity.[13][14] Immobilization facilitates enzyme recovery and reuse, making the process more cost-effective. | N/A |

| Substrate Molar Ratio | The molar ratio of the acyl donor (stearic acid/ester) to the glycerol backbone source influences the reaction equilibrium. An excess of the acyl donor is often used to drive the reaction towards the desired product.[15] | 1:2 to 1:12 (Glycerol backbone:Acyl donor) |

| Reaction Temperature | Temperature affects both enzyme activity and reaction rate. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and increased acyl migration, an undesirable side reaction where fatty acids move between the sn-2 and sn-1,3 positions.[16] The optimal temperature is a balance between these factors. | 40°C - 75°C[17][18] |

| Reaction Time | Sufficient reaction time is necessary to reach equilibrium or achieve a high yield. However, prolonged reaction times can also increase the likelihood of acyl migration.[16] | 4 - 24 hours[18] |

| Solvent System | The reaction can be carried out in a solvent-free system or in an organic solvent. Solvent-free systems are environmentally friendly and reduce downstream processing costs.[15][18] Organic solvents like hexane can improve substrate solubility and reduce viscosity but require removal after the reaction.[19] | Solvent-free or Hexane |

| Water Content | A certain amount of water is essential for lipase activity. However, excess water can promote hydrolysis, leading to the formation of diacylglycerols (DAGs) and free fatty acids as byproducts.[16] | < 1% (w/w) |

Detailed Experimental Protocol: Enzymatic Acidolysis for OOS Synthesis

This protocol details the synthesis of OOS starting from 1,2-dioleoylglycerol and stearic acid using an immobilized sn-1,3 specific lipase.

Materials and Equipment

-

1,2-Dioleoylglycerol (purity >98%)

-

Stearic Acid (purity >98%)

-

Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

-

Hexane (analytical grade)

-

Acetone (analytical grade)

-

Magnetic stirrer with heating

-

Reaction vessel (round bottom flask)

-

Vacuum filtration setup

-

Rotary evaporator

-

Molecular distillation apparatus

-

Crystallization dish

-

Analytical equipment: HPLC, GC, NMR

Step-by-Step Methodology

-

Reactant Preparation:

-

Accurately weigh 1,2-dioleoylglycerol and stearic acid in a desired molar ratio (e.g., 1:3).

-

Add the reactants to the reaction vessel.

-

If using a solvent, add hexane to dissolve the substrates. For a solvent-free system, proceed to the next step.

-

-

Enzymatic Reaction:

-

Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-10% by weight of the total substrates.

-

Place the reaction vessel on a magnetic stirrer with heating and set the temperature to the desired value (e.g., 60°C).

-

Stir the mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.

-

Allow the reaction to proceed for the optimized time (e.g., 8 hours). Monitor the reaction progress by taking small aliquots periodically and analyzing them by HPLC or GC.

-

-

Enzyme Removal:

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed with hexane, dried, and stored for reuse.

-

-

Purification of Crude OOS:

-

Removal of Free Fatty Acids: The crude product, containing OOS, unreacted substrates, and byproducts, is subjected to molecular distillation to remove the excess free stearic acid.[18]

-

Isolation of OOS: The remaining mixture is then subjected to acetone fractionation to isolate the OOS. This technique separates lipids based on their melting points. The mixture is dissolved in warm acetone and then slowly cooled to crystallize the higher melting point TAGs, including OOS.[18]

-

-

Analysis and Characterization:

-

The purity and identity of the synthesized OOS should be confirmed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the OOS.[20]

-

Gas Chromatography (GC): To analyze the fatty acid composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positional distribution of the fatty acids on the glycerol backbone.

-

-

Visualizing the Reaction Pathway

Caption: Enzymatic acidolysis of 1,2-dioleoylglycerol with stearic acid to synthesize OOS.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield of OOS | Suboptimal reaction conditions (temperature, time, molar ratio). Inactive enzyme. | Systematically optimize each reaction parameter. Test the activity of the lipase before use. |

| High Levels of Byproducts (DAGs, FFAs) | Excess water in the reaction mixture leading to hydrolysis. | Ensure all reactants and the reaction system are dry. Use molecular sieves if necessary. |

| Acyl Migration | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and/or time. Monitor the reaction closely to stop it at the optimal point. |

| Difficulty in Purification | Incomplete removal of free fatty acids or inefficient fractionation. | Optimize the conditions for molecular distillation and acetone fractionation (e.g., temperature gradient for crystallization). |

Conclusion

The enzymatic synthesis of 1,2-Dioleoyl-3-stearoylglycerol provides a precise and efficient method for producing this valuable structured lipid for pharmaceutical applications. By carefully selecting the appropriate sn-1,3 specific lipase and optimizing key reaction parameters such as substrate molar ratio, temperature, and reaction time, high yields of OOS can be achieved. The detailed protocols and troubleshooting guide provided in these application notes serve as a robust starting point for researchers and drug development professionals to successfully synthesize and purify OOS for their specific formulation needs.

References

- H-kittikun, A. (2004). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1,3-Diacylglycerides. JAOCS, 81, 151-155.

- Madhab, K., & Bhaskar, D. (n.d.). Lipase-catalyzed synthesis of designer lipids with improved nutritional properties. OpenAgrar.

- Xu, X., Balchen, S., Høy, C.-E., & Adler-Nissen, J. (2000). Synthesis of Structured Triacylglycerols by Lipase-Catalyzed Acidolysis in a Packed Bed Bioreactor. Journal of Agricultural and Food Chemistry, 48(1), 3-9.

- Causevic, A. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University Research Portal.

- (n.d.).

- Xu, X., Mu, H., Høy, C.-E., & Adler-Nissen, J. (1998). Production of Specific-Structured Triacylglycerols by Lipase-Catalyzed Interesterification in a Laboratory-Scale Continuous Reactor. JAOCS, 75, 1187–1193.

- Kim, B. H., Akoh, C. C., & Lee, K. T. (2008). Enzymatic interesterification of structured lipids containing conjugated linoleic acid with palm stearin for possible margarine. European Journal of Lipid Science and Technology, 110(12), 1102-1108.

- (n.d.). lipozyme rm im: Topics by Science.gov.

- (n.d.).

- G. Martin, G., & A. C. T. Rodrigues. (2018). Enzymatic synthesis of structured lipids from liquid and fully hydrogenated high oleic sunflower oil. International Journal of Food Science & Technology, 53(10), 2339-2347.

- da Silva, R. C., et al. (2023). Enzymatic Interesterification: An Innovative Strategy for Lower‐Calorie Lipid Production From Refined Peanut Oil. Journal of the American Oil Chemists' Society.

- Wang, Y., et al. (2023). Application Progress of Immobilized Enzymes in the Catalytic Synthesis of 1,3-Dioleoyl-2-palmitoyltriglyceride Structured Lipids. International Journal of Molecular Sciences, 24(3), 2686.

- Wang, W., et al. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food Chemistry, 233, 255-261.

- Paramita, V. D., & Hartati, I. (2019). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Indonesian Food Science and Technology Journal, 2(2), 30-35.

- Liu, K., et al. (2017). Enzymatic synthesis of medium‐ and long‐chain triacylglycerols–enriched structured lipid from Cinnamomum camphora seed oil and camellia oil by Lipozyme RM IM. Journal of the Science of Food and Agriculture, 97(11), 3688-3695.

- Teng, F., et al. (2015). Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice. Molecules, 20(11), 19895-19908.

- Bryjak, J., et al. (2020).

- Li, M., et al. (2021). Characterization of a novel sn1,3 lipase from Ricinus communis L.

- Castillo, E., et al. (2017). One Pot Use of Combilipases for Full Modification of Oils and Fats: Multifunctional and Heterogeneous Substrates.

- Bornscheuer, U. T., & Kirk, O. (2007). Process for the enzymatic synthesis of triglycerides. U.S.

- (1998). Monoglyceride production via enzymatic glycerolysis of oils in supercritical CO2. U.S.

- Buchnea, D., & Sarin, V. K. (1987). Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Journal of Lipid Research, 28(7), 869-875.

- Sabally, K., et al. (2006). Enzymatic synthesis of structured phenolic lipids by acidolysis of flaxseed oil with selected phenolic acids. Food Chemistry, 99(4), 757-765.

- Wang, W., et al. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food Chemistry, 233, 255-261.

- Sharma, G., et al. (2017). Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Expert Opinion on Drug Delivery, 14(4), 547-562.

- Cayman Chemical. (n.d.). 1,2-Dioleoyl-3-Stearoyl-rac-glycerol.

- de Oliveira, D., et al. (2023). Solvent-Free Enzymatic Synthesis of Dietary Triacylglycerols from Cottonseed Oil in a Fluidized Bed Reactor. Processes, 11(7), 2095.

- Hasnisa, H., & Jumat, S. (2012). Enzymatic acidolysis of palm olein with PUFA to improve linoleic and α-linolenic acids ratio. Journal of Tropical Agriculture and Food Science, 40(1), 71-78.

- García-Arce, M., et al. (2023). Two-Step Enzymatic Synthesis of Structured Triacylglycerols from ARASCO© and Coconut Oil. Molecules, 28(24), 8029.

- Zhang, H., et al. (2023). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Foods, 12(6), 1248.

- Rother, D., et al. (2024). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media.

- Biomol. (n.d.). 1,2-Dioleoyl-3-Stearoyl-rac-glycerol.

- Langone, M. A., & Sant'Anna, G. L., Jr. (1999). Enzymatic synthesis of medium-chain triglycerides in a solvent-free system. Applied Biochemistry and Biotechnology, 77-79, 759-770.

- Causevic, A. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University.

- (2017). Process for purification and refining of glycerol. WO2017119007A1.

- Tan, H. W., Abdul Aziz, A. R., & Aroua, M. K. (2019). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Journal of Engineering Science and Technology, 14(6), 3297-3313.

- Dzijak, R., et al. (2023). Lipid-linked nucleoside triphosphates for enzymatic synthesis of hydrophobic oligonucleotides with enhanced membrane anchoring efficiency. Chemical Science, 14(16), 4269-4277.

- Singh, S., & Singh, R. (2023). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Journal of Drug Delivery and Therapeutics, 13(5), 119-127.

- Kim, J., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1408937.

- (2014). Lipids in Transdermal and Topical Drug Delivery. American Pharmaceutical Review.

- Sharma, S., et al. (2020). Glycerosomes: A Novel Vesicular Drug Delivery System. Research Journal of Pharmacy and Technology, 13(11), 5629-5634.

- Millqvist Fureby, A., Adlercreutz, P., & Mattiasson, B. (1996). Optimization of the Reaction Conditions in the Lipase-Catalyzed Synthesis of Structured Triglycerides. JAOCS, 73, 1489-1495.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Dioleoyl-3-Stearoyl-rac-glycerol | CAS 2410-28-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. ocl-journal.org [ocl-journal.org]

- 8. Enzymatic Interesterification: An Innovative Strategy for Lower‐Calorie Lipid Production From Refined Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openagrar.de [openagrar.de]

- 10. Characterization of a novel sn1,3 lipase from Ricinus communis L. suitable for production of oleic acid-palmitic acid-glycerol oleate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. proceedings.science [proceedings.science]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. Enzymatic synthesis of medium-chain triglycerides in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. portal.research.lu.se [portal.research.lu.se]

Preparation of 1,2-Dioleoyl-3-stearoylglycerol lipid standards for LC-MS

Application Note: Precision Preparation and LC-MS/MS Analysis of 1,2-Dioleoyl-3-stearoylglycerol (DOSG) Lipid Standards

Abstract

Triacylglycerols (TAGs) are critical metabolic storage lipids, yet their hydrophobic nature and structural isomerism present significant analytical challenges.[1][2][3][4] This application note details a rigorous protocol for the preparation, storage, and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 1,2-Dioleoyl-3-stearoylglycerol (DOSG) . We address the specific solubility requirements of long-chain TAGs, the suppression of isobaric interference, and the optimization of Ammonium adduct formation ($[M+NH_4]^+ $) for sensitive ESI+ detection.

Introduction

In lipidomics, the precise quantification of specific TAG species is essential for understanding lipid droplet dynamics and metabolic flux. 1,2-Dioleoyl-3-stearoylglycerol (DOSG) is a specific regioisomer containing two oleic acid chains (18:[5]1) at the sn-1 and sn-2 positions, and one stearic acid chain (18:[5][6]0) at the sn-3 position.[4][5]

The Analytical Challenge:

-

Solubility: DOSG is highly hydrophobic (LogP > 20), leading to precipitation in high-aqueous environments.[5]

-

Isomerism: It is isobaric with other species (e.g., 1-stearoyl-2,3-dioleoylglycerol).[5] Chromatographic resolution is required to distinguish regioisomers.[7]

-

Ionization: TAGs lack acidic/basic functional groups, making them poor candidates for protonation (

). Reliable detection requires promoting ammoniated adducts (

Material Specifications

| Component | Specification | Purpose |

| Analyte | 1,2-Dioleoyl-3-stearoyl-rac-glycerol | Primary Standard |

| CAS Number | 2410-28-8 | Identity Verification |

| Formula | MW: 887.45 Da | |

| Primary Solvent | Chloroform (HPLC Grade) | Stock Solution Solubility |

| Diluent | 2-Propanol (IPA) / Methanol (1:[5]1) | Working Solution Stability |

| Mobile Phase Modifier | Ammonium Formate (10 mM) | Adduct Formation ( |

| Vessels | Amber Glass (Silanized preferred) | Prevent adsorption & photo-oxidation |

Protocol: Stock Standard Preparation

Critical Warning: TAGs are prone to oxidation due to the double bonds in the oleoyl chains. Never store in plastic containers, as plasticizers (phthalates) will leach and contaminate the MS signal.

Step 3.1: Primary Stock Solution (1.0 mg/mL)

-

Equilibration: Allow the DOSG powder vial to equilibrate to room temperature in a desiccator to prevent condensation.

-

Weighing: Weigh 1.0 mg of DOSG into a tared, amber glass vial (2 mL).

-

Dissolution: Add 1.0 mL of Chloroform . Vortex for 30 seconds.

-

Why Chloroform? It provides the highest solubility for long-chain TAGs.[5] Toluene is an acceptable alternative, but Chloroform is more volatile for subsequent drying steps if needed.

-

-

Headspace Purging: Gently flush the vial headspace with Argon or Nitrogen gas to displace oxygen.

-

Storage: Cap tightly with a Teflon-lined cap. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Step 3.2: Working Standard Preparation

Direct injection of chloroform can distort LC peak shapes. We must transfer the lipid into a "LC-friendly" solvent system.[5]

-

Aliquot: Transfer 100 µL of Primary Stock (1 mg/mL) to a new vial.

-

Dry Down: Evaporate the chloroform under a gentle stream of Nitrogen at room temperature.

-

Reconstitution: Dissolve the residue in 1.0 mL of IPA:Methanol (1:1 v/v) .

-

Scientific Rationale: IPA ensures the TAG remains solubilized, while Methanol improves compatibility with the initial mobile phase conditions.

-

-

Serial Dilution: Prepare a calibration curve (e.g., 1000 ng/mL to 10 ng/mL) using the IPA:MeOH diluent.

Visualization: Preparation Workflow

Figure 1: Step-by-step workflow for converting neat DOSG powder into an LC-compatible working standard, emphasizing the solvent switch from Chloroform to Alcohol.

LC-MS/MS Method Optimization

Chromatographic Conditions

Standard C18 columns are sufficient for molecular weight separation, but C30 columns are recommended if separation of regioisomers (e.g., OSO vs. SOO) is required [1].

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Column Temp: 50°C (Higher temperature improves TAG solubility and peak shape).

-

Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate.

-

Gradient:

Mass Spectrometry (ESI+)

TAGs form stable ammonium adducts. The method must be tuned to preserve the

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[7][9]

-

Precursor Ion:

(-

Note: The protonated ion

(

-

-

Fragmentation (MRM): TAGs fragment via the neutral loss of a fatty acid side chain plus ammonia [2].

-

Transition 1 (Quantifier):

(Loss of Stearic Acid + -

Transition 2 (Qualifier):

(Loss of Oleic Acid +

-

Visualization: MS Fragmentation Logic

Figure 2: ESI+ fragmentation pathway for DOSG. The ammonium adduct loses a fatty acid and ammonia to form the diacylglycerol (DAG) product ion.[9]

Quality Control & Troubleshooting

System Suitability Test (SST): Before running samples, inject the 100 ng/mL standard.

-

Acceptance Criteria:

-

Retention Time deviation < 2%.

-

Signal-to-Noise (S/N) > 10 for the Quantifier transition.[5]

-

Peak Asymmetry factor between 0.8 and 1.2.

-

Common Issues:

-

Peak Splitting: Usually indicates the injection solvent is too strong (e.g., pure Chloroform or 100% IPA). Solution: Dilute sample with more Methanol or Acetonitrile to match initial mobile phase conditions.

-

Low Sensitivity: Check Ammonium Formate quality. It is hygroscopic; old buffers lose buffering capacity, reducing adduct formation efficiency.

References

-

Lísa, M., & Holčapek, M. (2008). Triacylglycerols profiling in plant oils and animal fats by HPLC-APCI-MS. Journal of Chromatography A. Retrieved from [Link]

-

Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

-

Lipid Maps. (n.d.). LIPID MAPS Structure Database (LMSD). Retrieved from [Link]

Sources

- 1. research.wur.nl [research.wur.nl]

- 2. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. diva-portal.org [diva-portal.org]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. utupub.fi [utupub.fi]

- 8. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis [agris.fao.org]

- 9. repositorio.ucp.pt [repositorio.ucp.pt]

Application Note: Chemo-Enzymatic Production of Asymmetric OOS (1,2-Dioleoyl-3-Stearoyl-sn-Glycerol)

Executive Summary

The production of OOS (1,2-dioleoyl-3-stearoyl-sn-glycerol) represents a distinct challenge in lipid engineering compared to symmetric counterparts like SOS (Cocoa Butter Equivalent) or OPO (Human Milk Fat Substitute). Unlike symmetric lipids, which can be produced via simple acidolysis of triolein, OOS is chiral and asymmetric . Its unique polymorphic behavior makes it a critical excipient for lipid nanoparticles (LNPs), controlled-release drug delivery systems, and specialty confectionery fats where specific melting profiles are required.

This Application Note details a Chemo-Enzymatic Protocol designed to overcome the thermodynamic preference for symmetric lipids. By combining chemical precision (to generate the 1,2-diacylglycerol backbone) with enzymatic regioselectivity (using sn-1,3 specific lipases), researchers can synthesize high-purity OOS while minimizing acyl migration.

Strategic Design & Mechanism

The Asymmetry Challenge

Standard enzymatic interesterification of Triolein (OOO) and Stearic Acid (S) using sn-1,3 specific lipases yields a mixture dominated by SOS (1,3-distearoyl-2-oleoyl-sn-glycerol). The enzyme acts on both sn-1 and sn-3 positions simultaneously, driving the reaction toward symmetry.

To selectively produce OOS , we must desymmetrize the reaction. This is achieved by presenting the enzyme with a 1,2-Dioleoyl-sn-glycerol (1,2-DAG) substrate. The sn-1,3 specific lipase, recognizing only primary hydroxyls and sn-1/3 esters, will selectively esterify the free sn-3 position with Stearic Acid without hydrolyzing the sn-2 oleic ester.

Reaction Pathway

The workflow utilizes a "Protection-Deprotection-Acylation" strategy:

Figure 1: Chemo-enzymatic workflow for OOS production. The critical step is the isolation of 1,2-DAG followed by regioselective acylation at sn-3.

Materials & Equipment

Reagents

-

Substrate A (Precursor): High-purity Triolein (>99%) OR 1,2-Dioleoyl-sn-glycerol (commercial or synthesized).

-

Substrate B (Acyl Donor): Stearic Acid (free fatty acid form preferred for rapid kinetics) or Ethyl Stearate.

-

Biocatalyst: Immobilized Rhizomucor miehei lipase (Lipozyme® RM IM ) or Thermomyces lanuginosus lipase (Lipozyme® TL IM ).

-

Rationale: These lipases exhibit strict sn-1,3 regioselectivity and high activity in low-water media.

-

-

Solvent: n-Hexane (HPLC grade) or Solvent-free system.

-

Drying Agents: Molecular Sieves (4Å), pre-activated at 250°C.

Equipment

-

Thermostated orbital shaker or Stirred Tank Reactor (STR).

-

Rotary Evaporator.

-

Flash Chromatography system (Silica gel).

-

HPLC-ELSD or GC-FID for analysis.

Experimental Protocol

Phase 1: Preparation of 1,2-Dioleoyl-sn-glycerol (1,2-DAG)

Note: If commercial 1,2-Diolein is unavailable, use this controlled glycerolysis method.

-

Reaction: Mix Triolein and Glycerol (molar ratio 1:2) in a reactor.[1][2]

-

Catalysis: Add surfactant-coated lipase (e.g., Candida antarctica Lipase B) or use chemical glycerolysis (NaOH, 200°C) if strict chirality is less critical than yield.

-

Preferred for Pharma: Enzymatic glycerolysis at 40°C in tert-butanol to preserve sn stereochemistry.

-

-

Equilibrium: React for 24 hours. The mixture will contain Monoolein (MAG), 1,2-DAG, 1,3-DAG, and residual TAG.

-

Purification (Critical):

-

Extract lipids into n-hexane.

-

Crystallization: Cool hexane solution to -20°C. 1,3-DAGs crystallize out preferentially due to higher symmetry/melting point. Filter the precipitate.

-

Column Chromatography: Purify the supernatant (rich in 1,2-DAG) on silica gel (eluent: Hexane/Ethyl Acetate 80:20).

-

Validation: Verify >95% purity of 1,2-DAG via HPLC. Minimize storage time to prevent acyl migration (isomerization to 1,3-DAG).

-

Phase 2: Enzymatic Synthesis of OOS

This step utilizes the sn-1,3 specificity of the lipase to esterify ONLY the free sn-3 position of the 1,2-DAG.

-

Substrate Preparation:

-

Dissolve 10 mmol 1,2-Diolein and 12 mmol Stearic Acid in 50 mL n-hexane.

-

Solvent-free option: Melt substrates at 55°C (ensure 1,2-Diolein does not isomerize; keep time short).

-

-

Water Control: Add 1.0 g Molecular Sieves (4Å) to the reaction vessel.

-

Mechanism: Removes water byproduct, driving esterification equilibrium forward.

-

-

Enzyme Addition: Add Lipozyme RM IM (10% w/w based on total substrates).

-

Incubation:

-

Temperature: 40°C - 50°C (Balance between reaction rate and acyl migration risk).

-

Agitation: 200 rpm.

-

Time: 4–8 hours. Monitor consumption of Stearic Acid.

-

-

Termination: Filter out the immobilized enzyme and molecular sieves immediately upon reaching plateau.

Phase 3: Purification & Isolation

-

Deacidification: Wash the hexane layer with 0.5 N NaOH (cold) to remove unreacted Stearic Acid.

-

Drying: Dry organic layer over anhydrous Sodium Sulfate (

). -

Solvent Removal: Evaporate hexane under reduced pressure at 40°C.

-

Final Polish: If high purity is required (>99%), perform a short silica column pass to remove any trace 1,2-DAG or formed SOS (if migration occurred).

Data Analysis & Quality Control

Quantitative Analysis (HPLC-ELSD)

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18). Mobile Phase: Acetonitrile/Isopropanol gradient. Detection: Evaporative Light Scattering Detector (ELSD).

| Component | Retention Time (min)* | Expected % (Crude) | Target % (Purified) |

| Stearic Acid | 2.5 | 5-10% | < 0.1% |

| 1,2-Diolein | 8.4 | 10-15% | < 1.0% |

| OOS (Target) | 14.2 | 65-75% | > 98% |

| SOS (Byproduct) | 15.8 | < 5% | < 1.0% |

*Retention times are illustrative and depend on specific column/gradient.

Regiospecificity Validation

To confirm the product is OOS (asymmetric) and not SOS (symmetric):

-

Pancreatic Lipase Hydrolysis: Digest the product with porcine pancreatic lipase (specific for sn-1,3).

-

Analysis:

-

OOS Digest: Yields free Oleic Acid (from sn-1), free Stearic Acid (from sn-3), and 2-Monoolein (from sn-2).

-

SOS Digest: Yields only free Stearic Acid (from sn-1,3) and 2-Monoolein .

-

Result: The presence of Free Oleic Acid in the hydrolysate confirms the presence of Oleic acid at the sn-1 or sn-3 position. (Since sn-2 is Oleic in both, the differentiator is the outer positions).

-

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| High SOS levels | Acyl Migration of 1,2-DAG to 1,3-DAG prior to reaction. | Purify 1,2-DAG immediately before use. Store at -20°C. Reduce reaction temperature. |

| Low Yield | Water accumulation inhibiting esterification. | Increase Molecular Sieves load. Ensure solvents are anhydrous. |

| Slow Reaction | Mass transfer limitation. | Increase agitation speed (if solvent-free). Use n-hexane to reduce viscosity. |

References

-

Technological Significance of OOS

-

Enzymatic Synthesis Fundamentals

-

Bornscheuer, U. T. "Lipase-catalyzed syntheses of monoacylglycerols and structured lipids." Annual Review of Food Science and Technology, 9, 485-506 (2018). Link

-

-

1,2-DAG Acylation Strategy

-

Irimescu, R., et al. "Enzymatic synthesis of 1,3-dipalmitoyl-2-oleoylglycerol from 1,2-dipalmitoyl-sn-glycerol." Journal of the American Oil Chemists' Society, 78, 285–289 (2001). Link

-

-

Regiospecificity of Lipases

-

Fernandez-Lafuente, R. "Lipase specificity: A review." Catalysts, 10(11), 1293 (2020). Link

-

Sources

- 1. office2.jmbfs.org [office2.jmbfs.org]

- 2. Facile lipase-catalyzed synthesis of a chocolate fat mimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binary Phase Behavior of Saturated-Unsaturated Mixed-Acid Triacylglycerols—A Review [jstage.jst.go.jp]

- 5. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Application Note: Engineering Lipid Nanocarriers with 1,2-Dioleoyl-3-stearoylglycerol (DOSG)

Executive Summary

This guide details the integration of 1,2-Dioleoyl-3-stearoylglycerol (DOSG) into lipid-based drug delivery systems.[1][2] Unlike standard phospholipids that form bilayers, DOSG is a neutral triglyceride (TAG). Its inclusion shifts a formulation from a simple vesicular liposome to a Nanostructured Lipid Carrier (NLC) or a Hybrid LNP .

The Scientific Advantage: DOSG (C18:1/C18:1/C18:0) possesses a structural asymmetry that creates "imperfections" in the lipid matrix. Unlike symmetric triglycerides (e.g., Tristearin) that form perfect crystals and expel drug payloads during storage, DOSG’s lower melting point (~21–25°C) and polymorphic nature maintain a semi-ordered state. This significantly enhances the Encapsulation Efficiency (EE) of hydrophobic APIs and prevents payload expulsion.

Physicochemical Profile: DOSG

Understanding the molecule is the first step to successful formulation. DOSG is not a membrane-former; it is a membrane-intercalator or core-former.[1][2]

| Property | Specification | Formulation Impact |

| Chemical Structure | 1,2-Dioleoyl-3-stearoyl-rac-glycerol | Asymmetric tails (2 unsaturated, 1 saturated) prevent tight packing.[1][2] |

| Molecular Weight | ~887.5 g/mol | High hydrophobicity; requires organic solvent pre-dissolution. |

| Melting Point (Tm) | 21°C – 25°C | CRITICAL: It is semi-solid at room temp and liquid at body temp. |

| Solubility | Chloroform, Ethanol (warm), Hexane | Insoluble in water. Must be introduced via solvent injection. |

| HLB Value | ~1-2 (Estimated) | Extremely lipophilic; resides in the LNP core or bilayer interface.[1][2] |

Mechanism of Action

The placement of DOSG within the particle depends entirely on its molar concentration relative to the phospholipid (PL).

Scenario A: Bilayer Doping (<3 mol%)

At low concentrations, DOSG cannot dissolve fully in the phospholipid acyl chains. It aggregates between the two leaflets of the bilayer, forming "blisters" or "lenses." This creates localized stress points that can increase membrane permeability or facilitate fusion.

Scenario B: Core Loading (>20 mol%)

This creates a Nanostructured Lipid Carrier (NLC) . The phospholipids form a shell, and the DOSG forms an oily/amorphous core. This is the primary method for delivering hydrophobic drugs (e.g., Paclitaxel, Curcumin).

Visualization: Structural Integration

Caption: DOSG acts as a membrane stressor at low concentrations (left) or a stable drug carrier core at high concentrations (right).[1][2]

Protocol: DOSG-Enhanced Lipid Nanoparticles (NLCs)

Objective: Create a stable, high-payload nanocarrier for a hydrophobic drug. Method: Ethanol Injection (Modified for NLCs).

Reagents

-

Phospholipid: DSPC or DOPC (Stabilizing Shell).

-

Triglyceride: DOSG (Core former).

-

Solvent: Absolute Ethanol (anhydrous).

-

Aqueous Phase: PBS (pH 7.4).

Step-by-Step Procedure

1. Preparation of Organic Phase

Unlike standard liposomes, we must ensure the DOSG and Drug are perfectly solubilized.

-

Action: In a glass vial, dissolve lipids in Ethanol at 40°C (above DOSG melting point).

-

Molar Ratio:

-

Drug Loading: Add hydrophobic drug at 1:10 (Drug:Lipid) weight ratio.

-

Check: Solution must be optically clear. If cloudy, sonicate briefly at 40°C.